[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate
Overview
Description
[4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate: is a complex organic compound that features a combination of chloro, morpholine, carbothioyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the morpholine-4-carbothioyl derivative, followed by its reaction with 4-chlorophenyl and 4-fluorophenyl acetate under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used to study enzyme interactions and protein binding. Its structural features make it a valuable tool for investigating biochemical processes and developing new assays.
Medicine: In medicine, this compound has potential applications in drug development. Its ability to interact with specific molecular targets makes it a candidate for therapeutic agents aimed at treating various diseases.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar chloro group but different functional groups and applications.
Benzylamine: An organic compound with an amine functional group, used in the production of pharmaceuticals.
Uniqueness: What sets [4-Chloro-2-(morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate apart is its combination of functional groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a versatile and valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
[4-chloro-2-(morpholine-4-carbothioyl)phenyl] 2-(4-fluorophenyl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFNO3S/c20-14-3-6-17(16(12-14)19(26)22-7-9-24-10-8-22)25-18(23)11-13-1-4-15(21)5-2-13/h1-6,12H,7-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCAJLWPURNGLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=C(C=CC(=C2)Cl)OC(=O)CC3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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